(2E)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride
Overview
Description
(2E)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, an imidazole moiety, and a thiophene group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the imidazole and thiophene groups through various coupling reactions. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
For large-scale production, the synthesis is optimized to ensure high yield and purity. Industrial methods often employ continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control further enhances the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzothiazole and imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(2E)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide
- (2E)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide acetate
Uniqueness
The hydrochloride form of the compound is unique due to its enhanced solubility and stability, making it more suitable for certain applications compared to its analogs. The presence of the hydrochloride group also influences the compound’s reactivity and interaction with biological targets, providing distinct advantages in specific research and industrial contexts.
Properties
IUPAC Name |
(E)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4OS2.ClH/c1-15-17(22)6-7-18-20(15)24-21(29-18)26(11-3-10-25-12-9-23-14-25)19(27)8-5-16-4-2-13-28-16;/h2,4-9,12-14H,3,10-11H2,1H3;1H/b8-5+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJMWKXKPPKYSF-HAAWTFQLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CCCN3C=CN=C3)C(=O)C=CC4=CC=CS4)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CCCN3C=CN=C3)C(=O)/C=C/C4=CC=CS4)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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